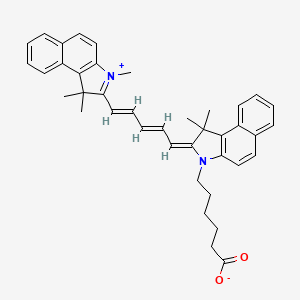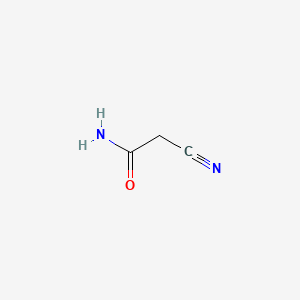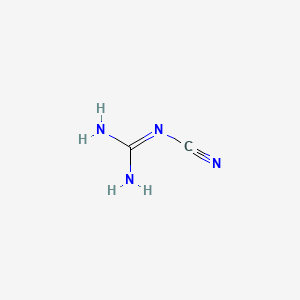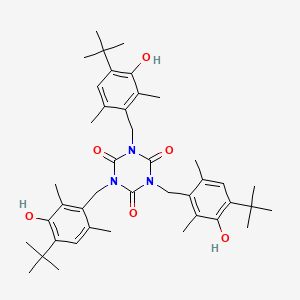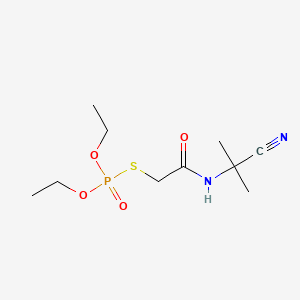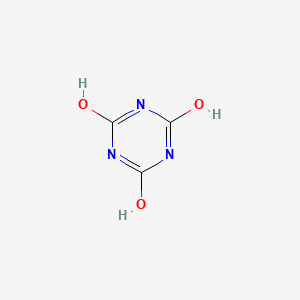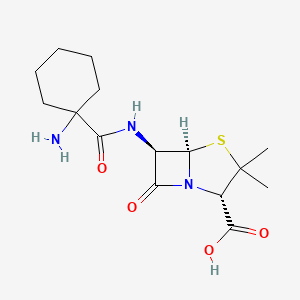
Chlorhydrate de cotarnine
Vue d'ensemble
Description
Le chlorure de cotarnine est un composé chimique connu pour sa structure et ses propriétés uniques. Il s’agit d’un sel de 4-méthoxy-6-méthyldioxoloisoquinoléine, qui est dérivé de la dégradation oxydative de la noscapine
Applications De Recherche Scientifique
Cotarnine chloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in multicomponent reactions to synthesize complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer.
Industry: Utilized in the synthesis of various chemical intermediates and derivatives.
Mécanisme D'action
Le mécanisme d’action du chlorure de cotarnine implique son interaction avec des cibles moléculaires et des voies. Par exemple, dans son activité antitumorale, les dérivés du chlorure de cotarnine ont montré qu’ils inhibaient la prolifération des cellules cancéreuses en induisant l’apoptose . Le composé interagit avec la tubuline, perturbant la dynamique des microtubules essentielle à la division cellulaire .
Analyse Biochimique
Cellular Effects
Chloride ions, which Cotarnine Chloride contains, play crucial roles in physiological processes, regulation, and signaling pathways
Molecular Mechanism
It’s suggested that Cotarnine is an analog for penicillin and binds to bacterial cell walls, inhibiting enzymes that are necessary for protein synthesis
Transport and Distribution
Chloride ions, which Cotarnine Chloride contains, are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chlorure de cotarnine peut être synthétisé par l’oxydation de la narcotine avec de l’acide nitrique dilué . Une autre méthode implique la réaction de la cotarnine avec des acétylures d’argent et des alcynes dans l’acétonitrile, conduisant à la formation de 1-éthynyl-isoquinoléines substituées .
Méthodes de production industrielle : La production industrielle de chlorure de cotarnine implique généralement la dégradation oxydative de la noscapine. Ce processus est réalisé dans des conditions contrôlées pour assurer la pureté et le rendement du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorure de cotarnine subit divers types de réactions chimiques, notamment :
Oxydation : Conversion de la cotarnine en ses formes oxydées.
Substitution : Réaction avec des acétylures d’argent pour former des 1-éthynyl-isoquinoléines substituées.
Réactifs et conditions courants :
Acétylures d’argent : Utilisés dans les réactions de substitution pour former des dérivés éthynyl-substitués.
Propiolate de méthyle : Impliqué dans les réactions d’annulation pour étendre la structure cyclique.
Principaux produits formés :
1-éthynyl-isoquinoléines substituées : Formées par des réactions de substitution.
Tétrahydropyridoisoquinoléines : Résultat des réactions d’annulation.
4. Applications de la recherche scientifique
Le chlorure de cotarnine a été largement étudié pour ses applications dans divers domaines scientifiques :
Comparaison Avec Des Composés Similaires
Le chlorure de cotarnine peut être comparé à d’autres composés similaires, tels que :
Noscapine : Un alcaloïde de la phthalide isoquinoléine à partir duquel la cotarnine est dérivée.
Cotarnone et dihydrocotarnine : Dérivés de la cotarnine qui subissent diverses modifications chimiques.
Unicité : Le chlorure de cotarnine est unique en raison de sa capacité à subir une large gamme de réactions chimiques, ce qui en fait un composé polyvalent en synthèse organique. Ses dérivés présentent également des activités biologiques significatives, en particulier dans le traitement du cancer .
Conclusion
Le chlorure de cotarnine est un composé aux propriétés chimiques et biologiques diverses. Sa structure unique lui permet de participer à diverses réactions, ce qui le rend précieux pour la recherche scientifique et les applications industrielles.
Propriétés
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQAGVANIBSWBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905241 | |
| Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10018-19-6 | |
| Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 7,8-dihydro-4-methoxy-6-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10018-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cotarnine chloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cotarnine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COTARNINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03F6B8N3QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cotarnine chloride?
A: Cotarnine chloride (C12H14ClNO3) has a molecular weight of 255.70 g/mol. While the provided abstracts don't contain detailed spectroscopic data, they mention its fluorescence properties. For example, cotarnine chloride exhibits green-white fluorescence []. Its fluorescence spectrum varies depending on the solvent and pH.
Q2: Are there analytical methods available to detect and quantify Cotarnine chloride?
A: Yes, several analytical techniques have been employed. * Fluorometric analysis: Cotarnine chloride exhibits fluorescence, allowing for its quantification in solutions and on filter paper [].
Polarography: This method has been used for determining cotarnine chloride concentrations in tablet formulations []. * Iodometric titration: This method leverages the polyiodide reaction of cotarnine chloride for its quantitative analysis [, ].* Extraction-Photometric Determination:* This method has been explored for the simultaneous determination of cotarnine chloride with other compounds like papaverine hydrochloride and dimedrol [].
Q3: What are the known chemical transformations of Cotarnine chloride?
A3: Cotarnine chloride can undergo various transformations:
- Reaction with acetylides: Research has explored the reactions of cotarnine chloride with silver acetylides and alkynes [, ].
- Multicomponent Reactions: A novel isocyanide-based multicomponent reaction utilizing cotarnine chloride leads to the synthesis of tetrazolyl-substituted benzazocines via sequential azido-Ugi and alkyne-induced ring-expansion reactions [].
- Domino Reactions: Cotarnine chloride undergoes a domino reaction with acetylacetylene in the presence of copper(I) iodide catalyst to yield a novel alkaloid-like system [].
Q4: Is there any information on the stability and formulation of Cotarnine chloride?
A: While specific stability data isn't provided in the abstracts, the use of cotarnine chloride in tablet formulations suggests efforts to ensure its stability in solid dosage forms []. The exploration of iodometric titration methods also suggests a focus on understanding its reactivity and stability in various chemical environments [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)
